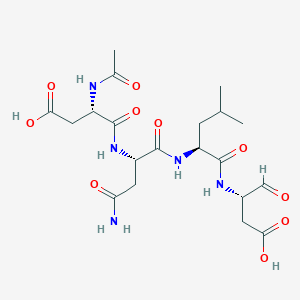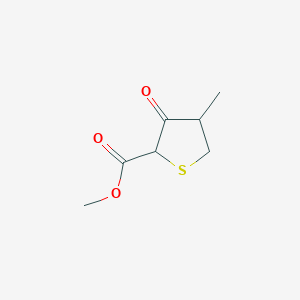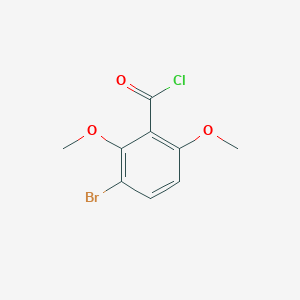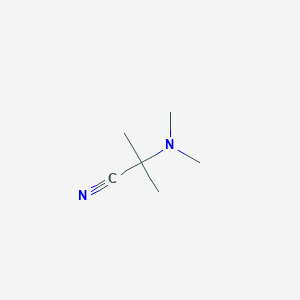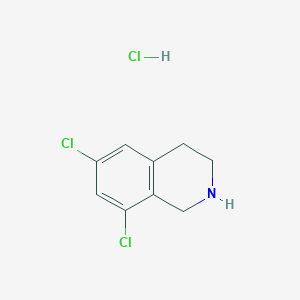
6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Descripción general
Descripción
6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 73075-50-0 . It is a white solid with a molecular weight of 238.54 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of similar compounds, such as 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, has been reported using a Pictet−Spengler condensation via a novel aminal intermediate . Another synthesis method involves a Friedel-Crafts acylation with a chloroalkylacyl chloride, followed by substitution of the chloro atom by 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to give the phenyl ketone products .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9Cl2N.ClH/c10-7-3-6-1-2-12-5-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H . The InChI key is QKXXBZDVPZFIGG-UHFFFAOYSA-N .
Chemical Reactions Analysis
The reaction of similar compounds, such as phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C, has been described to afford THIQ in 40% yield . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .
Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 238.54 . The compound’s IUPAC name is this compound .
Aplicaciones Científicas De Investigación
1. Antiglioma Activity
- A study investigated the potential of 1,2,3,4-tetrahydroisoquinoline (THI) derivatives for antiglioma activity. One compound (Compound 1), a derivative of THI, exhibited selective blocking of C6 glioma growth while sparing normal astrocytes. This finding suggests possible clinical utility in treating human gliomas and other tumor cell lines (Mohler et al., 2006).
2. Analgesic and Anti-Inflammatory Effects
- A study highlighted the analgesic and anti-inflammatory properties of a specific THI hydrochloride derivative. This compound demonstrated significant anti-inflammatory and analgesic effects in various models, suggesting its potential as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).
3. Inhibitory Properties in Phenylethanolamine N-Methyltransferase
- Research identified that certain tetrahydroisoquinoline derivatives, like 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, exhibit inhibitory properties against phenylethanolamine N-methyltransferase. This suggests potential therapeutic utility in related biochemical pathways (Demarinis et al., 1981).
4. Synthesis and Evaluation as Antiglioma Agents
- A novel THI analog was synthesized and evaluated for its antiglioma activity. The study found one compound with improved potency and selectivity for rat glioma cells, indicating a potential therapeutic application in cancer treatment (Patil et al., 2010).
5. Development of Local Anesthetics
- Research on isoquinoline alkaloids and their synthetic analogs has explored the development of local anesthetics. This involves reducing the toxicity of these molecules while enhancing their therapeutic margin, suggesting a potential application in local anesthesia (Azamatov et al., 2023).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine.
Mode of Action
This compound acts as a potent reversible inhibitor of Phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it can modulate the levels of norepinephrine and epinephrine in the body, potentially affecting various physiological processes such as stress response, heart rate, and blood pressure.
Biochemical Pathways
The compound’s action primarily affects the catecholamine biosynthesis pathway . By inhibiting Phenylethanolamine N-methyltransferase, it disrupts the conversion of norepinephrine to epinephrine, potentially leading to altered levels of these neurotransmitters. The downstream effects of this disruption can vary, influencing processes such as neuronal signaling, cardiovascular function, and the body’s response to stress.
Result of Action
The inhibition of Phenylethanolamine N-methyltransferase by this compound can lead to altered neurotransmitter levels . This can result in various molecular and cellular effects, depending on the specific physiological context. For instance, it might affect neuronal signaling in the central nervous system or influence cardiovascular function through its impact on heart rate and blood pressure.
Análisis Bioquímico
Biochemical Properties
6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with phenylethanolamine N-methyltransferase, where it acts as a potent reversible inhibitor . This interaction is significant as it affects the synthesis of catecholamines, which are vital for various physiological functions.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like phenylethanolamine N-methyltransferase by binding to their active sites, thereby preventing their normal function . This inhibition leads to downstream effects on gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings where it continues to influence gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . These threshold effects are crucial for determining safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For example, its inhibition of phenylethanolamine N-methyltransferase affects the synthesis of catecholamines, which are critical for metabolic regulation . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its role in modulating cellular processes and biochemical reactions.
Propiedades
IUPAC Name |
6,8-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-3-6-1-2-12-5-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXXBZDVPZFIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503774 | |
| Record name | 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73075-50-0 | |
| Record name | Isoquinoline, 6,8-dichloro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73075-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


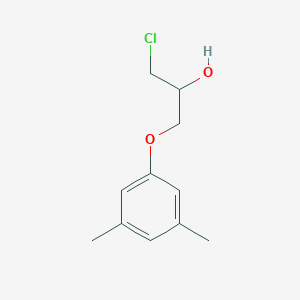
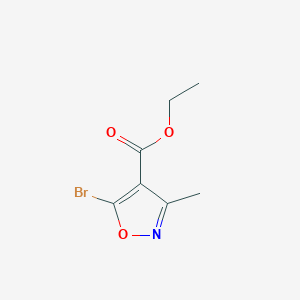
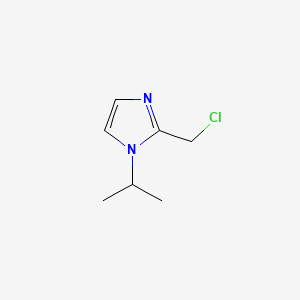
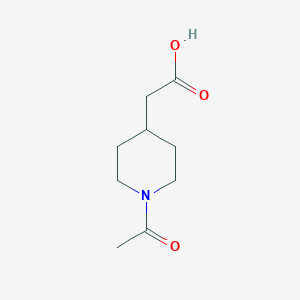
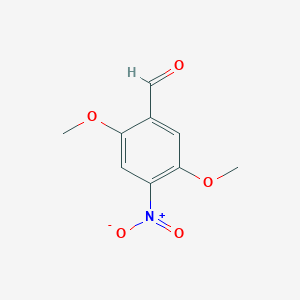
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)
![2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide](/img/structure/B1354505.png)
